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4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine

lipophilicity physicochemical properties CNS drug discovery

Researchers requiring consistent, high-purity imidazole-piperidine scaffolds for kinase or PPI inhibitor programs face batch variability that can derail SAR studies. This compound, validated in p38 MAP kinase and TRF1-TIN2 PPI inhibitor discovery, solves that problem. - ≥95% purity ensures reproducible lead optimization. - Dual NH handles (piperidine & imidazole) enable rapid amide coupling, sulfonylation, or reductive amination. - CNS MPO-favorable profile (LogP 1.1, TPSA 40.7 Ų) supports BBB-penetrant candidate design.

Molecular Formula C9H12F3N3
Molecular Weight 219.21 g/mol
CAS No. 1057682-62-8
Cat. No. B1453381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine
CAS1057682-62-8
Molecular FormulaC9H12F3N3
Molecular Weight219.21 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC=C(N2)C(F)(F)F
InChIInChI=1S/C9H12F3N3/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6/h5-6,13H,1-4H2,(H,14,15)
InChIKeyQNWIPNUWIWGOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Trifluoromethyl)-1H-imidazol-2-yl]piperidine: Fluorinated Building Block


4-[4-(Trifluoromethyl)-1H-imidazol-2-yl]piperidine is a fluorinated heterocyclic building block comprising a piperidine ring linked to a 4-trifluoromethyl-1H-imidazole core [1]. With a molecular weight of 219.21 Da, computed XLogP3 of 1.1, TPSA of 40.7 Ų, and two hydrogen bond donors, it occupies physicochemical space favorable for fragment-based drug discovery and lead optimization [2]. The compound is commercially available at ≥95% purity and serves as a versatile intermediate for the synthesis of bioactive molecules targeting p38 MAP kinase, p70 S6 kinase, and protein–protein interactions such as TRF1–TIN2 [3].

Fragment-like physicochemical profile suitable for CNS lead optimization
Commercial high-purity supply supports fragment screening and SAR
Reported pharmacophoric scaffold for p38 MAP kinase and PPI targets

4-[4-(Trifluoromethyl)-1H-imidazol-2-yl]piperidine: Why Analogs Fall Short


Imidazole-piperidine scaffolds display steep structure–activity relationships; even small changes in substituent position or identity dramatically alter binding affinity, selectivity, and pharmacokinetic profile. In a foundational study of tetrasubstituted imidazole inhibitors of p38 MAP kinase, the 4-piperidinyl group at the imidazole 2-position was essential for both cellular potency and aqueous solubility, while alternative regioisomers or N-alkylated variants failed to reproduce this profile [1]. Substituting 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine with non-fluorinated or 2-CF₃ regioisomers introduces unpredictable shifts in lipophilicity (ΔLogP ≈ 1.3 log units), hydrogen-bonding capacity, and metabolic stability, undermining batch-to-batch reproducibility in lead optimization campaigns [2].

Removing trifluoromethyl group markedly reduces lipophilicity, altering permeability and metabolic stability.
Alternative imidazole substitution patterns (e.g., N-alkylation) disrupt key binding interactions and solubility profile.

4-[4-(Trifluoromethyl)-1H-imidazol-2-yl]piperidine: Differentiation Evidence


Lipophilicity Advantage for CNS Drug Design

The target compound exhibits a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 40.7 Ų [1]. In contrast, the non-fluorinated analog 4-(1H-imidazol-2-yl)piperidine has a predicted XLogP3 of approximately −0.2, yielding a ΔLogP of roughly 1.3 log units while maintaining identical TPSA [2]. This places the target compound closer to the optimal CNS drug-like space (LogP 1–3, TPSA < 60 Ų), providing a measurable lipophilicity advantage without molecular-weight penalty.

Lipophilicity
Cross-study comparable
ΔXLogP3 +1.3 (target 1.1 vs non-F −0.2)
Favorable CNS drug-like logP range
Computed by XLogP3 (PubChem)
lipophilicity physicochemical properties CNS drug discovery

p38 MAP Kinase Pharmacophore Validation

In the tetrasubstituted imidazole p38α inhibitor series, incorporation of a 4-piperidinyl group at the imidazole 2-position significantly enhanced cell-based TNF-α inhibition and aqueous solubility compared to analogs lacking this moiety [1]. The optimized inhibitor (compound 48) achieved a p38α IC₅₀ of 0.24 nM, demonstrating the critical pharmacophoric role of this element. Although affinity data for the unadorned scaffold are not reported, the scaffold retains the validated 4-piperidinyl-2-imidazole architecture that proved decisive in the elaborated series.

p38 MAPK Pharmacophore
Class-level inference
4-piperidinyl motif essential for p38α activity; elaborated analog IC₅₀ 0.24 nM
Reduces SAR risk in kinase lead optimization
Class-level inference; direct scaffold data pending
p38 MAP kinase SAR cellular assay

Aqueous Solubility Advantage from p38 Scaffold

The same SAR study reported that the 4-piperidinyl moiety at the imidazole 2-position markedly enhanced aqueous solubility of the tetra-substituted imidazole inhibitors [1]. Although no experimental solubility value is publicly available for 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine itself, its calculated LogS (derived from XLogP3 and molecular weight) is approximately −2.5, consistent with a fragment-sized molecule amenable to biochemical assay conditions. The piperidine NH (predicted pKa ≈ 9.9) offers a protonation site, enabling salt formation for further solubility enhancement.

Aqueous Solubility
Class-level inference
Estimated LogS ≈ −2.5; protonatable piperidine (pKa ~9.9)
Supports biochemical assay solubility
Class-level inference; experimental data not reported
aqueous solubility physicochemical optimization p38 inhibitor

TRF1–TIN2 PPI Fragment Binding

A close N-methylated analog, (3R)-3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine, was identified as a fragment hit binding to the TRF1 TRFH domain in a crystal structure (PDB 9HFI) [1]. This demonstrates that the 4-trifluoromethylimidazole-piperidine chemotype can engage challenging protein–protein interaction targets. The target compound, lacking the N-methyl group, retains one additional hydrogen bond donor (imidazole NH), which may enable alternative binding modes and is preferable when N-methylation would sterically clash or reduce enthalpic binding.

TRF1–TIN2 PPI Binding
Supporting evidence
Close N-methyl analog binds TRF1 (PDB 9HFI); des-methyl retains extra HBD
Chemotype suitable for PPI fragment screening
Binding affinity data for des-methyl not yet reported
fragment screening TRF1 protein–protein interaction X-ray crystallography

4-[4-(Trifluoromethyl)-1H-imidazol-2-yl]piperidine: Application Scenarios


Kinase Inhibitor Lead Optimization

The scaffold is ideally suited for programs targeting kinases where the imidazole-piperidine motif has proven pharmacophoric value. As demonstrated by the p38 MAP kinase inhibitor series, the 4-piperidinyl-2-imidazole element can be elaborated into potent (IC₅₀ < 1 nM) and cell-active inhibitors [1].

Fragment-Based Screening Libraries

With a molecular weight of 219 Da, LogP of 1.1, and two hydrogen bond donors, the compound meets fragment-likeness criteria (Rule of Three) and has demonstrated binding to the TRF1 TRFH domain in a related N-methylated form, validating its utility for fragment-based discovery targeting protein–protein interactions [2].

CNS Drug Discovery Programs

The computed CNS MPO desirability score, driven by LogP 1.1, TPSA 40.7 Ų, and low molecular weight, positions this scaffold favorably for blood–brain barrier penetration. The trifluoromethyl group provides metabolic stability while maintaining a low rotatable bond count (1), reducing entropic penalty upon target binding [3].

Chemical Biology Tool Compound Synthesis

The compound's commercial availability at ≥95% purity from multiple vendors ensures batch-to-batch consistency for probe synthesis. Its secondary amine handles (piperidine NH and imidazole NH) allow straightforward functionalization via amide coupling, sulfonylation, or reductive amination, facilitating rapid analog generation .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
4-piperidinyl-2-imidazole pharmacophore
Kinase panel activity and selectivity
Fragment-based screening libraries
Rule-of-Three compliant fragment (MW
Fragment hit confirmation by X-ray or SPR
CNS drug discovery programs
CNS MPO-favorable physicochemical space
BBB permeability assay and metabolic stability
Chemical biology tool compound synthesis
Dual amine handles for facile derivatization
Functional group compatibility and yield optimization
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